(Rac)-PT2399

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

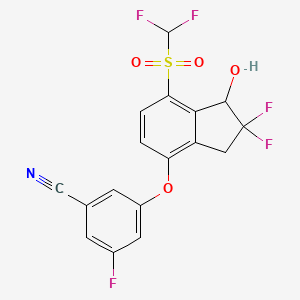

3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUSGDMIHGLCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-PT2399: A Potent and Selective HIF-2α Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of (Rac)-PT2399, a significant molecule in the field of cancer research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Chemical Structure and Properties

This compound, with the IUPAC name (rac)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile, is a potent and specific small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (rac)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile |

| CAS Number | 1672662-07-5[1] |

| Chemical Formula | C₁₇H₁₀F₅NO₄S[1] |

| SMILES | N#CC1=CC(F)=CC(OC2=CC=C(S(=O)(C(F)F)=O)C3=C2CC(F)(F)C3O)=C1[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 419.32 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 516.0 ± 50.0 °C | [1] |

| Density (Predicted) | 1.6±0.1 g/cm³ | [1] |

| pKa (Predicted) | 11.30 ± 0.40 | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action: HIF-2α Inhibition

This compound exerts its biological effects by directly targeting HIF-2α, a key transcription factor involved in cellular responses to hypoxia. Under normoxic conditions, the alpha subunit of HIF is targeted for degradation by the von Hippel-Lindau (VHL) tumor suppressor protein. However, in many cancer cells, particularly clear cell renal cell carcinoma (ccRCC), the VHL protein is inactivated, leading to the stabilization and accumulation of HIF-α subunits, primarily HIF-2α.

HIF-2α then translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This HIF-2α/ARNT complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of genes involved in tumor growth, angiogenesis, and metastasis.

This compound is designed to disrupt this process. It binds to a pocket within the PAS B domain of the HIF-2α subunit. This binding allosterically prevents the heterodimerization of HIF-2α with ARNT, thereby inhibiting the formation of the active transcriptional complex and suppressing the expression of HIF-2α target genes.

Caption: Signaling pathway of HIF-2α and the inhibitory action of this compound.

Biological Activity and Efficacy

This compound is a highly potent inhibitor of HIF-2α. Its efficacy has been demonstrated in various in vitro and in vivo models.

| Assay Type | Metric | Value | Cell Line/Model |

| HIF-2α Inhibition | IC₅₀ | 0.01 µM (10 nM) | Biochemical Assay[3][4] |

| Cell Viability | IC₅₀ | ~0.2 - 2 µM | 786-O (ccRCC) |

| In Vivo Efficacy | Tumor Growth Inhibition | Significant | 786-O Xenograft Model |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

This assay is designed to measure the ability of this compound to inhibit the interaction between HIF-2α and ARNT. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle: The assay utilizes recombinant HIF-2α and ARNT proteins, each labeled with a different fluorophore (e.g., terbium cryptate as the donor and d2 as the acceptor). When the proteins interact, the fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The FRET signal is proportional to the extent of dimerization. This compound, by binding to HIF-2α, prevents this interaction, leading to a decrease in the FRET signal.

General Protocol:

-

Recombinant, purified HIF-2α (PAS-B domain) and ARNT (PAS-B domain) are used.

-

HIF-2α is labeled with a terbium cryptate donor fluorophore, and ARNT is labeled with a d2 acceptor fluorophore.

-

The labeled proteins are incubated in an appropriate assay buffer in a microplate.

-

This compound, at varying concentrations, is added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

(Rac)-PT2399: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PT2399 is a first-in-class, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key oncoprotein implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information presented is compiled from seminal peer-reviewed publications and is intended to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Allosteric Inhibition of HIF-2α

The primary mechanism of action of this compound is the direct, allosteric inhibition of HIF-2α. PT2399 binds to a specific internal cavity within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[1] This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with its obligate partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1] The formation of the HIF-2α/ARNT heterodimer is a prerequisite for its transcriptional activity. By disrupting this protein-protein interaction, PT2399 effectively abrogates the ability of HIF-2α to bind to hypoxia-response elements (HREs) in the promoters of its target genes, thereby inhibiting their transcription.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and activity of this compound.

| Parameter | Value | Reference |

| In Vitro Potency | ||

| IC50 (HIF-2α Inhibition) | 6 nM | [1] |

| Cell-Based Activity | ||

| 786-O Soft Agar Growth Inhibition | 0.2–2 µM | |

| Off-target Toxicity (786-O HIF-2α-/- cells) | 20 µM | |

| In Vivo Efficacy | ||

| Oral Dosage (Mouse models) | 100 mg/kg (every 12 hours) |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. Under hypoxic conditions or in the context of VHL mutations (common in ccRCC), HIF-2α is stabilized. It then translocates to the nucleus and dimerizes with ARNT, leading to the transcription of target genes involved in angiogenesis, cell proliferation, and metabolism. PT2399 disrupts the HIF-2α/ARNT dimerization, thus blocking this signaling cascade.

Caption: Signaling pathway of HIF-2α and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol is a general guideline for determining the binding affinity of PT2399 to the HIF-2α PAS B domain. Specific concentrations and conditions should be optimized based on the instrument and protein preparation.

Objective: To quantitatively measure the binding affinity (Kd) of this compound to the purified HIF-2α PAS B domain.

Materials:

-

Purified recombinant human HIF-2α PAS B domain protein

-

This compound

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol)

-

DMSO

Procedure:

-

Protein Preparation: Dialyze the purified HIF-2α PAS B domain against the ITC buffer overnight at 4°C to ensure buffer matching. Determine the final protein concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

-

Ligand Preparation: Prepare a stock solution of this compound in 100% DMSO. Further dilute the ligand into the ITC buffer to the desired final concentration. The final DMSO concentration in the ligand solution and the protein solution should be matched to avoid heat of dilution artifacts.

-

ITC Experiment Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the ITC buffer.

-

Load the sample cell with the HIF-2α PAS B domain solution (typically 10-50 µM).

-

Load the injection syringe with the this compound solution (typically 100-500 µM).

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration, followed by a series of injections (e.g., 20-30 injections of 2 µL each) at regular intervals (e.g., 150 seconds).

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

References

In-Depth Technical Guide: (Rac)-PT2399 HIF-2α Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the hypoxia-inducible factor 2α (HIF-2α) inhibitor, (Rac)-PT2399. This document details the mechanism of action, summarizes key binding data, provides an experimental protocol for determining binding affinity, and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, HIF-2α

Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). In certain cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization and accumulation of HIF-2α, even in normal oxygen conditions. This drives the transcription of genes involved in tumor growth, proliferation, and angiogenesis.

This compound is the racemic mixture of PT2399, a potent and selective small-molecule inhibitor of HIF-2α. It functions by directly binding to the PAS B domain of the HIF-2α protein. This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT complex is essential for its DNA binding and subsequent transcriptional activation of target genes. By preventing this crucial protein-protein interaction, this compound effectively inhibits the downstream signaling cascade driven by HIF-2α.

Quantitative Binding Data

| Compound | Parameter | Value | Method | Reference |

| This compound | IC 50 | 10 nM (0.01 µM) | HIF-2α Inhibition Assay | [1] |

| PT2399 | IC 50 | 6 nM | HIF-2α Inhibition Assay | [2] |

| PT2399 | K D | ~22 nM | Isothermal Titration Calorimetry | Inferred from ITC data in Cho et al., 2016 |

| PT2399 | Stoichiometry (n) | ~1 | Isothermal Titration Calorimetry | Inferred from ITC data in Cho et al., 2016 |

Note: The K D and stoichiometry for PT2399 are inferred from graphical data presented in the cited literature. Specific values for the racemate, this compound, were not available.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

The following is a representative protocol for determining the binding affinity of a small molecule inhibitor to a protein target, based on standard ITC methodologies.

Objective: To determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH) of this compound to the HIF-2α PAS B domain.

Materials:

-

MicroCal Isothermal Titration Calorimeter (or equivalent)

-

Purified recombinant human HIF-2α PAS B domain (residues 239-350)

-

This compound compound

-

ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)

-

Syringe for ligand injection

-

Sample cell

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the HIF-2α PAS B domain in the ITC buffer.

-

Prepare a stock solution of this compound in the same ITC buffer. It is crucial that the buffer for both the protein and the ligand are identical to minimize heat of dilution effects. If DMSO is required to dissolve the compound, ensure the final concentration is low (<5%) and identical in both the protein and ligand solutions.

-

Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

-

-

Concentration Determination:

-

Accurately determine the concentration of the HIF-2α PAS B domain using a reliable method such as UV-Vis spectrophotometry at 280 nm, using the calculated molar extinction coefficient.

-

Accurately determine the concentration of the this compound stock solution.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the HIF-2α PAS B domain solution into the sample cell (typically at a concentration of 10-20 µM).

-

Load the this compound solution into the injection syringe (typically at a concentration 10-15 fold higher than the protein concentration, e.g., 150-200 µM).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the protein-containing sample cell. Allow sufficient time between injections for the signal to return to baseline.

-

-

Control Experiment:

-

To determine the heat of dilution, perform a control titration by injecting the this compound solution into the ITC buffer alone (without the protein).

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the peaks of the corrected thermogram to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).

-

Visualizations

Signaling Pathway

Caption: HIF-2α Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Logical Relationship

Caption: Mechanism of Action of this compound.

References

The Discovery and Synthesis of (Rac)-PT2399: A Novel Antagonist of HIF-2α

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other malignancies. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the structure-based drug design approach that led to its identification, the structure-activity relationships (SAR) that guided its optimization, and the synthetic methodologies for its preparation. Furthermore, this guide outlines the key in vitro and in vivo assays used to evaluate its biological activity, including its mechanism of action in disrupting the HIF-2α/ARNT heterodimerization. The provided data and experimental protocols aim to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug discovery.

Introduction: Targeting the HIF-2α Pathway

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing pathway. In the presence of oxygen, VHL targets the alpha subunits of hypoxia-inducible factors (HIFs) for proteasomal degradation. In the majority of clear cell renal cell carcinomas, the VHL gene is inactivated, leading to the constitutive stabilization of HIF-2α. This transcription factor then dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), translocates to the nucleus, and drives the expression of numerous target genes involved in tumor growth, angiogenesis, and metastasis.

The critical role of HIF-2α in ccRCC pathogenesis identified it as a compelling therapeutic target. The discovery of a druggable pocket within the PAS B domain of HIF-2α by Peloton Therapeutics paved the way for the development of small-molecule inhibitors designed to disrupt the HIF-2α/ARNT protein-protein interaction. This compound emerged from these efforts as a potent and selective antagonist of HIF-2α.

Discovery of this compound: A Structure-Based Approach

The discovery of this compound was guided by a structure-based drug design (SBDD) strategy. The primary goal was to identify small molecules that could bind to a cryptic pocket within the HIF-2α PAS B domain, thereby allosterically preventing its heterodimerization with ARNT.

Initial Screening and Lead Identification

The initial efforts involved high-throughput screening of compound libraries to identify molecules that could inhibit HIF-2α activity. This was followed by biophysical and structural studies, including X-ray crystallography, to understand the binding mode of initial hits. These early studies revealed a key hydroxyl group interaction within the binding pocket, which became a critical pharmacophoric feature for subsequent optimization.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Extensive medicinal chemistry efforts focused on optimizing the initial lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The SAR studies explored modifications to various parts of the molecule, leading to the identification of the core scaffold of PT2399. Key findings from the SAR studies are summarized in the table below.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | HIF-2α TR-FRET IC50 (nM) | HIF-2α Luciferase Reporter EC50 (nM) |

| This compound | 6 [1] | ~20-50 (estimated) |

| PT2385 (analog) | 13 | 27[1] |

| Belzutifan (PT2977) | - | 17[2] |

Table 2: In Vivo Efficacy of this compound in a ccRCC Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle | 0 |

| This compound (100 mg/kg, p.o., BID) | Significant tumor regression [3] |

| Sunitinib (comparator) | Less effective than PT2399[3] |

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step sequence. The following is a representative synthetic scheme based on the procedures described for analogous compounds in the scientific literature.

(Detailed, step-by-step experimental protocols for the synthesis are provided in Section 6.2)

Signaling Pathways and Experimental Workflows

HIF-2α Signaling Pathway and Mechanism of Action of PT2399

Caption: HIF-2α signaling pathway and the inhibitory action of this compound.

Drug Discovery Workflow for HIF-2α Inhibitors

Caption: A generalized workflow for the discovery of HIF-2α inhibitors.

Detailed Experimental Protocols

Biological Assays

This assay is used to measure the ability of a compound to disrupt the protein-protein interaction between HIF-2α and ARNT.

-

Principle: The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody that binds to tagged HIF-2α and an acceptor fluorophore (e.g., d2) conjugated to an anti-tag antibody that binds to tagged ARNT. When HIF-2α and ARNT interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

-

Procedure:

-

Recombinant, tagged HIF-2α and ARNT proteins are incubated in an assay buffer.

-

Test compounds at various concentrations are added to the protein mixture.

-

Anti-tag antibodies conjugated to the donor and acceptor fluorophores are added.

-

The mixture is incubated to allow for binding and potential inhibition.

-

The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

-

This cell-based assay measures the transcriptional activity of HIF-2α.

-

Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing hypoxia-response elements (HREs). In cells with active HIF-2α, the HIF-2α/ARNT complex binds to the HREs and drives the expression of luciferase. Inhibitors of HIF-2α will decrease luciferase expression.

-

Procedure:

-

The HIF-2α reporter cell line (e.g., 786-O cells with a stable HRE-luciferase construct) is seeded in a multi-well plate.

-

Cells are treated with a dilution series of the test compound.

-

After an appropriate incubation period, the cells are lysed.

-

A luciferase substrate is added to the cell lysate.

-

The resulting luminescence is measured using a luminometer.

-

EC50 values are calculated from the dose-response curves.[4]

-

This study evaluates the anti-tumor activity of this compound in a living organism.

-

Principle: Human ccRCC cells (e.g., 786-O) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Procedure:

-

Female athymic nude mice are inoculated subcutaneously with a suspension of 786-O cells.

-

Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Mice are randomized into treatment groups (e.g., vehicle control, this compound, positive control).

-

This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 100 mg/kg, twice daily).

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors are excised and may be used for pharmacodynamic analyses.

-

Tumor growth inhibition is calculated and statistical analysis is performed to determine efficacy.[3]

-

Synthesis of this compound

The following is a representative, multi-step synthesis for this compound, adapted from procedures for analogous compounds.

(Note: This is a generalized procedure and may require optimization. All reactions should be performed by trained chemists in a suitable laboratory setting.)

-

Step 1: Synthesis of the Indanone Core: The synthesis typically begins with the construction of a substituted indanone scaffold. This can be achieved through various methods, such as Friedel-Crafts acylation followed by intramolecular cyclization.

-

Step 2: Introduction of the Sulfone Moiety: The sulfone group is introduced onto the aromatic ring of the indanone. This is often accomplished via sulfonation followed by reduction and alkylation, or through a nucleophilic aromatic substitution reaction with a sulfinate salt.

-

Step 3: Formation of the Hydroxy-indan: The ketone of the indanone is reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride. This step generates the racemic mixture of the hydroxyl group.

-

Step 4: Ether Synthesis: The hydroxyl group of a substituted phenol is coupled with the hydroxy-indan intermediate under Williamson ether synthesis conditions (e.g., using a base like potassium carbonate and a suitable solvent like DMF).

-

Step 5: Final Functional Group Manipulations: Any necessary final modifications to the molecule are performed to yield this compound. This may include the introduction of the nitrile group on the phenolic ring.

Conclusion

This compound is a first-in-class HIF-2α inhibitor discovered through a rigorous structure-based drug design campaign. Its ability to selectively disrupt the HIF-2α/ARNT protein-protein interaction has demonstrated significant anti-tumor efficacy in preclinical models of clear cell renal cell carcinoma. The detailed synthetic and biological methodologies provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of targeting the HIF-2α pathway in oncology and other disease areas. The successful development of PT2399 and its analogs, such as the FDA-approved belzutifan, validates HIF-2α as a druggable target and provides a foundation for the discovery of next-generation inhibitors.

References

- 1. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereospecificity of HIF-2α Inhibition: A Technical Evaluation of Racemic PT2399 and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of the potent hypoxia-inducible factor-2α (HIF-2α) inhibitor, PT2399, with a specific focus on the differential activities of its racemic mixture versus its individual enantiomers. PT2399 is a first-in-class small molecule that allosterically inhibits the HIF-2α transcription factor by binding to the PAS-B domain, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This inhibition effectively abrogates the transcriptional activation of HIF-2α target genes implicated in tumorigenesis, particularly in clear cell renal cell carcinoma (ccRCC). While racemic PT2399 has demonstrated potent anti-tumor activity, this report elucidates the critical role of stereochemistry in its mechanism of action, highlighting the superior potency of the (S)-enantiomer. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to HIF-2α and the Mechanism of Action of PT2399

Under normoxic conditions, the alpha subunits of HIF transcription factors are targeted for proteasomal degradation via a process mediated by the von Hippel-Lindau (VHL) tumor suppressor protein. In many cancers, particularly ccRCC, the VHL protein is inactivated, leading to the constitutive stabilization and accumulation of HIF-α subunits, even in the presence of oxygen. HIF-2α, in particular, has been identified as a key oncogenic driver in ccRCC.

The active HIF-2 transcription factor is a heterodimer composed of the HIF-2α subunit and the ARNT (also known as HIF-1β) subunit. This heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, cell proliferation, and metabolism.

PT2399 exerts its inhibitory effect by directly binding to a pocket within the PAS-B domain of the HIF-2α subunit. This binding event induces a conformational change that prevents the heterodimerization of HIF-2α with ARNT.[1][2] Without forming this essential complex, HIF-2 cannot bind to DNA and activate the transcription of its target genes.

Quantitative Comparison of Racemic PT2399 and its Enantiomers

While PT2399 has been widely studied as a racemic mixture, the biological activity resides predominantly in one of its enantiomers. The closely related analog, PT2385, has been identified as the clinical candidate and is the (S)-enantiomer of a potent racemic HIF-2α inhibitor.[3] The data strongly suggests that the (S)-enantiomer of PT2399 is the eutomer, responsible for the majority of the observed biological activity.

| Compound | Description | HIF-2α Inhibition (IC50/EC50) | Assay Type |

| Racemic PT2399 | Equimolar mixture of (S)- and (R)-enantiomers | 6 nM[1][2] / 10 nM | Biochemical / Cellular |

| (S)-enantiomer (PT2385) | The biologically active enantiomer | 27 nM | Luciferase Reporter Assay[3] |

| (R)-enantiomer | The less active enantiomer (distomer) | Significantly less active than the (S)-enantiomer | Inferred from enantioselectivity |

Note: The IC50 value for racemic PT2399 is reported as 6 nM in some sources and 10 nM (0.01 µM) in others. The EC50 for the (S)-enantiomer (PT2385) was determined in a cell-based reporter assay, which may account for the difference in potency compared to biochemical assays.

Signaling Pathways and Experimental Workflows

HIF-2α Signaling Pathway and Point of Inhibition by PT2399

The following diagram illustrates the canonical HIF-2α signaling pathway and the mechanism of inhibition by PT2399.

Caption: HIF-2α signaling pathway and PT2399 inhibition.

Experimental Workflow for Determining HIF-2α Inhibition

A common workflow to assess the inhibitory activity of compounds like PT2399 involves both biochemical and cell-based assays.

Caption: Workflow for evaluating HIF-2α inhibitors.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HIF-2α/ARNT Dimerization

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between HIF-2α and ARNT.

Principle: The assay utilizes epitope-tagged HIF-2α and ARNT proteins. A terbium-labeled antibody serves as the FRET donor by binding to one protein, while a fluorescently labeled antibody acts as the FRET acceptor by binding to the other. When the proteins dimerize, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of dimerization will reduce the FRET signal.

Materials:

-

Purified, epitope-tagged human HIF-2α PAS-B domain

-

Purified, epitope-tagged human ARNT PAS-B domain

-

Terbium-labeled anti-epitope tag antibody (donor)

-

Fluorescently labeled anti-epitope tag antibody (acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume microplates

-

Test compounds (racemic PT2399, (S)-enantiomer, (R)-enantiomer) serially diluted in DMSO.

Procedure:

-

Prepare a master mix of HIF-2α and ARNT proteins in assay buffer.

-

Add the test compounds at various concentrations to the microplate wells.

-

Add the protein master mix to the wells.

-

Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.

-

Add a mixture of the donor and acceptor antibodies to the wells.

-

Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths after a time delay.

-

Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.

Cell-Based HIF-2α Reporter Gene Assay

This assay measures the functional consequence of HIF-2α inhibition in a cellular context.

Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing HREs. In cells with constitutively active HIF-2α (e.g., VHL-deficient ccRCC cells), the luciferase gene is highly expressed. Treatment with a HIF-2α inhibitor will decrease luciferase expression in a dose-dependent manner.

Materials:

-

VHL-deficient human ccRCC cell line (e.g., 786-O) stably transfected with an HRE-luciferase reporter construct.

-

Cell culture medium and supplements.

-

96-well white, clear-bottom cell culture plates.

-

Test compounds (racemic PT2399, (S)-enantiomer, (R)-enantiomer) serially diluted in DMSO.

-

Luciferase assay reagent.

Procedure:

-

Seed the reporter cells into the 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

-

Incubate the cells for a sufficient period for the compound to exert its effect (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel assay or a dual-reporter system).

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Conclusion

The biological activity of the HIF-2α inhibitor PT2399 is highly dependent on its stereochemistry. The available data, particularly from the closely related clinical candidate PT2385, strongly indicates that the (S)-enantiomer is the primary contributor to the potent inhibition of the HIF-2α/ARNT interaction and the subsequent downstream signaling. The racemic mixture, while potent, contains an equimolar amount of the significantly less active (R)-enantiomer. This understanding of the stereospecificity of PT2399's activity is crucial for the rational design and development of next-generation HIF-2α inhibitors with improved therapeutic indices. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of such compounds.

References

- 1. perfectcircuit.com [perfectcircuit.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Central Oncogenic Driver in ccRCC

An In-Depth Technical Guide on the Role of HIF-2α in Clear Cell Renal Cell Carcinoma

Audience: Researchers, scientists, and drug development professionals.

Emerging evidence has unequivocally established HIF-2α, rather than the related HIF-1α, as the critical oncoprotein in this context.[3][6][10] HIF-1α often acts as a tumor suppressor in ccRCC and its expression is frequently silenced.[6][11] In contrast, HIF-2α orchestrates a broad transcriptional program that endows cancer cells with the hallmark capabilities of aggressive malignancy: uncontrolled proliferation, angiogenesis, metabolic reprogramming, and metastasis.[7][8] This profound dependence on a single transcription factor makes HIF-2α a uniquely compelling and validated therapeutic target for ccRCC. This guide provides a detailed examination of the HIF-2α signaling axis, its downstream effectors, its validation as a drug target, and the key experimental methodologies used in its study.

The VHL/HIF-2α Signaling Axis

The VHL/HIF-2α pathway is a master regulator of cellular oxygen sensing. Its disruption in ccRCC is the foundational event driving tumorigenesis.

Under Normoxic Conditions: In a healthy, oxygenated cell, the α-subunits of HIFs (including HIF-2α) are continuously synthesized and just as rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes use oxygen as a co-substrate to hydroxylate specific proline residues on HIF-2α. This modification creates a recognition site for the VHL protein (pVHL), which functions as the substrate recognition component of an E3 ubiquitin ligase complex.[6][7] pVHL binds to the hydroxylated HIF-2α, leading to its polyubiquitination and subsequent destruction by the 26S proteasome.

Downstream Targets and Oncogenic Functions of HIF-2α

The transcriptional program activated by HIF-2α in ccRCC promotes tumorigenesis through multiple avenues. Key target genes are involved in angiogenesis, cell cycle progression, glucose metabolism, and invasion.

| Gene Target | Function | Consequence in ccRCC |

| VEGF (Vascular Endothelial Growth Factor) | Angiogenesis, Vascular Permeability | Promotes the extensive vascularization characteristic of ccRCC, supplying the tumor with nutrients and oxygen.[7][8] |

| PDGF-β (Platelet-Derived Growth Factor β) | Angiogenesis, Pericyte Recruitment | Supports the maturation and stability of new tumor blood vessels.[8] |

| CCND1 (Cyclin D1) | Cell Cycle Progression (G1/S Transition) | Drives uncontrolled cell proliferation, a core feature of cancer. HIF-2α is sufficient to maintain tumor growth via Cyclin D1 activation.[7][8][10] |

| MYC | Proto-oncogene, Cell Cycle & Metabolism | HIF-2α elevates c-Myc activity, which in turn regulates numerous genes that promote cell cycle progression and tumor formation.[10][11] |

| GLUT1 (SLC2A1) | Glucose Transport | Increases glucose uptake to fuel the high metabolic demands of rapid cell growth (Warburg effect).[3][7] |

| TGF-α (Transforming Growth Factor α) | Cell Growth, Proliferation | Acts as a mitogen, stimulating cell growth through pathways like the EGFR signaling axis.[8][10] |

| CXCR4 | Chemokine Receptor, Cell Migration | Promotes tumor cell invasion and metastasis to distant sites.[8] |

| EGFR (Epidermal Growth Factor Receptor) | Signal Transduction, Proliferation | HIF-2α can prolong EGFR activity by inhibiting its degradation, amplifying pro-growth signaling.[11][12] |

HIF-2α as a Therapeutic Target

Given its central and indispensable role, direct inhibition of HIF-2α represents a highly rational and promising therapeutic strategy for ccRCC.[2][3][8] For years, transcription factors were considered "undruggable." However, the discovery of a large internal cavity within the PAS-B domain of the HIF-2α subunit provided a unique opportunity for small-molecule intervention.[3]

Mechanism of Action of HIF-2α Inhibitors: First-in-class HIF-2α inhibitors, such as Belzutifan (MK-6482), PT2385, and PT2399, are small molecules designed to bind selectively to this internal pocket in the HIF-2α protein.[2][3] This binding allosterically prevents the conformational changes necessary for HIF-2α to heterodimerize with its partner, ARNT.[9] By disrupting the formation of the functional HIF-2α/ARNT transcription complex, these inhibitors effectively shut down the entire downstream transcriptional cascade, leading to reduced expression of oncogenic target genes, suppression of tumor growth, and induction of cell death.[2][3]

Preclinical and Clinical Efficacy: The therapeutic potential of targeting HIF-2α has been validated in numerous preclinical models and has translated successfully into the clinic.

Table 1: Efficacy of HIF-2α Inhibitors in Preclinical Models

| Inhibitor | Model | Key Finding |

|---|---|---|

| PT2399 | Orthotopic ccRCC xenografts | Caused tumor regression, which correlated with reduced circulating VEGF levels.[3] |

| AB521 | RCC tumor xenograft models | Resulted in a dose-dependent reduction in tumor size.[13] |

| BPI-452080 | RCC tumor xenograft models | Led to a dose-dependent reduction in tumor size.[13] |

| PT2399 + CDK4/6 Inhibitor | VHL-deficient ccRCC xenografts | Resulted in synergistic anti-tumor activity compared to either agent alone.[13] |

Table 2: Clinical Efficacy of HIF-2α Inhibitors in Advanced ccRCC

| Inhibitor | Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Key Adverse Events |

|---|---|---|---|---|

| Belzutifan (MK-6482) | Phase I/II (NCT02974738) | Previously treated advanced ccRCC (n=55) | 24% | Anemia, fatigue, dyspnea, hypoxia.[14][15] |

| Belzutifan (MK-6482) | LITESPARK-001 (Phase I) | Refractory ccRCC (n=55) | 25% | Anemia (due to decreased erythropoietin, a HIF-2 target).[9] |

| PT2385 | Phase I (NCT02293980) | Previously treated advanced ccRCC (n=51) | 14% (2% Complete Response, 12% Partial Response) | Anemia, peripheral edema, fatigue.[16][17] |

Key Experimental Methodologies

The study of HIF-2α function and the development of its inhibitors rely on a set of specialized molecular and in vivo techniques.

Experimental Protocol 1: Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay is a cornerstone for quantifying HIF-2α transcriptional activity in vitro and for high-throughput screening of potential inhibitors.

-

Plasmid Construction: A reporter plasmid is engineered containing multiple tandem copies of a consensus HRE sequence (e.g., 5'-GCCCTACGTGCT-3') placed upstream of a minimal promoter (e.g., mini-TATA) that drives the expression of a reporter gene, typically Firefly or Renilla luciferase.[18][19][20]

-

Cell Line Generation: A relevant cell line (e.g., VHL-deficient 786-O ccRCC cells) is stably or transiently transfected with the HRE-luciferase reporter plasmid.[19][20] A second plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell number.

-

Treatment: The reporter cells are plated and treated with experimental compounds (potential inhibitors), vehicle control (e.g., DMSO), or positive controls (e.g., hypoxia mimetics like CoCl₂ or desferrioxamine).[18][20]

-

Cell Lysis: After a defined incubation period (e.g., 16-24 hours), cells are washed with PBS and lysed using a specialized buffer that preserves luciferase enzyme activity.

-

Luminometry: The cell lysate is transferred to an opaque microplate. A substrate solution (e.g., luciferin for Firefly luciferase) is injected, and the resulting bioluminescent signal is immediately measured using a luminometer.[21]

-

Data Analysis: The HRE-driven luciferase signal is normalized to the signal from the constitutive control reporter. The activity in treated samples is then compared to the vehicle control to determine the percent inhibition or activation of the HIF pathway.

Experimental Protocol 2: Chromatin Immunoprecipitation (ChIP)

ChIP is used to definitively determine if HIF-2α directly binds to the promoter region of a putative target gene within the native chromatin context of the cell.

-

Cross-linking: ccRCC cells are treated with formaldehyde to create covalent cross-links between DNA and interacting proteins, including HIF-2α bound to HREs.

-

Chromatin Shearing: Cells are lysed, and the chromatin is isolated. The chromatin is then sheared into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): The sheared chromatin is incubated overnight with a highly specific antibody against HIF-2α. Protein A/G-conjugated magnetic beads are then added to pull down the antibody-HIF-2α-DNA complexes.

-

Washing and Elution: The beads are washed extensively to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are degraded using proteinase K, leaving purified DNA.

-

DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers designed to amplify the specific HRE-containing promoter region of the suspected target gene. Enrichment is calculated relative to a negative control region (a gene desert) and an input control (chromatin saved before the IP step). Alternatively, the purified DNA can be subjected to next-generation sequencing (ChIP-seq) to identify all HIF-2α binding sites across the entire genome.

Experimental Protocol 3: ccRCC Xenograft Models

In vivo xenograft models are essential for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of HIF-2α inhibitors.

-

Implantation: A suspension of cells (e.g., 1-5 million cells in Matrigel) or a small tumor fragment is surgically implanted, typically subcutaneously or orthotopically (into the kidney capsule), in immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers. Once tumors reach the target size, mice are randomized into treatment and vehicle control groups.

-

Drug Administration: The HIF-2α inhibitor is administered to the treatment group, typically via oral gavage, on a predetermined schedule and dose.[13] The control group receives the vehicle solution.

-

Efficacy Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

-

Pharmacodynamic (PD) Analysis: At the end of the study, blood and tumor tissues are collected. Blood can be analyzed for levels of circulating PD markers, such as erythropoietin (EPO), a known HIF-2 target, to confirm target engagement.[13][24] Tumors can be analyzed by western blot or qRT-PCR to measure the downregulation of HIF-2α target genes like VEGF.[3]

Conclusion and Future Directions

The elucidation of the VHL/HIF-2α axis has been a landmark achievement in cancer biology, transforming our understanding of ccRCC from a poorly defined malignancy to a disease with a clear, actionable oncogenic driver. The clinical success of belzutifan and other HIF-2α inhibitors has validated this pathway as a prime therapeutic target, offering a new standard of care for a subset of patients.[13][25]

Future research will focus on several key areas:

-

Overcoming Resistance: Understanding and circumventing mechanisms of resistance to HIF-2α inhibitors, such as mutations in the drug-binding pocket of HIF-2α.[13]

-

Combination Therapies: Exploring rational combinations of HIF-2α inhibitors with other agents, such as immune checkpoint inhibitors or VEGF-targeted therapies, to achieve synergistic effects and prevent relapse.[2][13]

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to HIF-2α inhibition.[3]

-

Expanding Indications: Investigating the efficacy of HIF-2α inhibitors in other cancer types where HIF-2α may play an oncogenic role.[13]

The continued investigation of HIF-2α biology and the development of next-generation inhibitors hold immense promise for improving outcomes for patients with clear cell renal cell carcinoma and potentially other malignancies.

References

- 1. HIF-2α expression and metabolic signaling require ACSS2 in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The VHL/HIF Axis in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jkcvhl.com [jkcvhl.com]

- 9. onclive.com [onclive.com]

- 10. jkcvhl.com [jkcvhl.com]

- 11. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VHL-HIF-2α axis-induced SMYD3 upregulation drives renal cell carcinoma progression via direct trans-activation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Hypoxia-Inducible Factor-2α as a Novel Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase I/II study of the oral HIF-2 α inhibitor MK-6482 in patients with advanced clear cell renal cell carcinoma (RCC) - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]

- 16. actionkidneycancer.org [actionkidneycancer.org]

- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 18. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]

- 19. Small molecule inhibitors of HIF-2a translation link its 5’-UTR Iron-Responsive Element (IRE) to oxygen sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of HIF-1α and HIF2α on Growth and Metabolism of Clear-Cell Renal Cell Carcinoma 786-0 Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research Portal [iro.uiowa.edu]

- 24. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Selective HIF2A Inhibitors in the Management of Clear Cell Renal Cancer and Von Hippel–Lindau-Disease-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-PT2399: A Comprehensive Technical Guide for Hypoxia Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Rac)-PT2399, a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). This document details its mechanism of action, chemical properties, and its application as a critical tool compound in hypoxia research, with a particular focus on clear cell renal cell carcinoma (ccRCC). This guide offers structured data, detailed experimental protocols, and visual diagrams to facilitate its effective use in the laboratory.

Introduction to this compound

This compound is the racemic mixture of PT2399, a first-in-class, orally bioavailable antagonist of HIF-2α. It has emerged as a valuable chemical probe for elucidating the role of HIF-2α in various physiological and pathological processes, most notably in cancer biology. By selectively targeting HIF-2α, this compound allows for the specific interrogation of this transcription factor's function, distinguishing it from the closely related HIF-1α.

Hypoxia, a condition of low oxygen tension, is a hallmark of the tumor microenvironment and a key driver of cancer progression, metastasis, and therapeutic resistance. The cellular response to hypoxia is primarily mediated by the HIF family of transcription factors. In many cancers, particularly VHL-deficient ccRCC, the HIF-2α isoform is a critical oncogenic driver. This compound offers researchers a powerful tool to investigate and potentially target this pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | (Rac)-3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-2,3-dihydro-1H-inden-4-yl]oxy]-5-fluorobenzonitrile | |

| Molecular Formula | C₁₇H₁₀F₅NO₄S | |

| Molecular Weight | 419.32 g/mol | |

| CAS Number | 1672662-07-5 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action

This compound exerts its inhibitory effect through a highly specific mechanism of action:

-

Direct Binding to HIF-2α: It directly binds to a pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit.

-

Disruption of Heterodimerization: This binding event induces a conformational change in HIF-2α, which prevents its heterodimerization with its obligate partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.

-

Inhibition of Transcriptional Activity: By blocking the formation of the functional HIF-2α/ARNT transcriptional complex, this compound prevents its binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the downregulation of a specific set of genes involved in angiogenesis, cell proliferation, and tumorigenesis.

It is important to note that this compound is highly selective for HIF-2α and does not significantly affect the activity of HIF-1α. This selectivity is attributed to structural differences in the PAS B domains of the two isoforms.

Below is a diagram illustrating the mechanism of action of this compound.

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Efficacy

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (HIF-2α Inhibition) | - | 10 nM | |

| IC₅₀ (HIF-2α Inhibition) | - | 6 nM | |

| Soft Agar Growth Inhibition | 786-O | 0.2 - 2 µM |

Table 2: In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| RCC Bearing Mice | 100 mg/kg, oral gavage, every 12 hours | Inhibited tumor growth, more active than Sunitinib |

Detailed Experimental Protocols

This section provides detailed protocols for key experiments utilizing this compound. These are intended as a starting point and may require optimization for specific experimental conditions.

Western Blot for HIF-2α Protein Levels

This protocol describes the detection of HIF-2α protein levels in cell lysates by Western blot following treatment with this compound.

Materials:

-

Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

-

This compound (dissolved in DMSO)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-2α (e.g., Novus Biologicals, NB100-122)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., 786-O) and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24-48 hours). To induce HIF-2α expression, cells can be cultured under hypoxic conditions (e.g., 1% O₂) or treated with hypoxia-mimetic agents like cobalt chloride (CoCl₂).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-2α diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation, and the inhibitory effect of this compound.

Materials:

-

Base agar (e.g., 1.2% agar in sterile water)

-

Top agar (e.g., 0.7% agar in sterile water)

-

2x complete cell culture medium

-

6-well plates

-

This compound (dissolved in DMSO)

-

Cell suspension (e.g., 786-O cells)

-

Crystal violet staining solution

Procedure:

-

Prepare Base Layer: Mix equal volumes of molten base agar (cooled to ~40°C) and 2x complete medium. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

Prepare Top Layer with Cells: Trypsinize and count the cells. Prepare a single-cell suspension in complete medium. Mix the cell suspension with molten top agar (cooled to ~37°C) and 2x complete medium containing various concentrations of this compound or vehicle control. The final cell concentration should be optimized (e.g., 5,000-10,000 cells per well).

-

Plate Top Layer: Carefully layer 1.5 mL of the cell-containing top agar mixture onto the solidified base layer.

-

Incubation: Allow the top layer to solidify at room temperature, then incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-4 weeks.

-

Feeding: Add a small amount of complete medium containing the respective concentrations of this compound to the top of the agar twice a week to prevent drying.

-

Staining and Counting: After the incubation period, stain the colonies with crystal violet and count the number of colonies in each well using a microscope.

Orthotopic Xenograft Mouse Model of ccRCC

This in vivo model allows for the evaluation of the anti-tumor efficacy of this compound in a more physiologically relevant setting.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

ccRCC cells (e.g., 786-O) engineered to express a reporter gene (e.g., luciferase)

-

Matrigel

-

Surgical instruments

-

Anesthesia

-

This compound formulation for oral gavage

-

Bioluminescence imaging system

-

Calipers

Procedure:

-

Cell Preparation: Culture and harvest luciferase-expressing 786-O cells. Resuspend the cells in a mixture of PBS and Matrigel.

-

Orthotopic Injection: Anesthetize the mice. Make a small flank incision to expose the kidney. Inject the cell suspension directly into the renal subcapsular space. Suture the incision.

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals. Tumor volume can also be measured with calipers if the tumors become palpable.

-

Treatment: Once the tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control via oral gavage twice daily.

-

Efficacy Assessment: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot, qPCR).

-

Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of this compound.

HIF-2α Signaling Pathway

Caption: Simplified HIF-2α Signaling Pathway.

Western Blot Experimental Workflow

Caption: Western Blot Workflow.

In Vivo Xenograft Study Workflow

Caption: In Vivo Xenograft Workflow.

Conclusion

This compound is an indispensable tool for researchers investigating the role of HIF-2α in health and disease. Its high potency and selectivity allow for precise dissection of the HIF-2α signaling pathway. The information and protocols provided in this guide are intended to empower researchers to effectively design and execute experiments using this valuable compound, ultimately advancing our understanding of hypoxia biology and facilitating the development of novel therapeutics.

Unraveling the Selectivity of (Rac)-PT2399 for HIF-2α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PT2399 has emerged as a potent and selective antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α), a transcription factor critically implicated in the pathogenesis of various cancers, most notably clear cell renal cell carcinoma (ccRCC). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the selectivity of this compound for HIF-2α, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action

This compound exerts its inhibitory effect through a direct and specific interaction with the PAS B domain of the HIF-2α subunit.[1][2] This binding event sterically hinders the heterodimerization of HIF-2α with its obligate partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][3][4] The formation of the HIF-2α/ARNT complex is a prerequisite for its transcriptional activity. By preventing this crucial protein-protein interaction, this compound effectively abrogates the ability of HIF-2α to bind to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, thereby downregulating their expression.[5]

Quantitative Analysis of Selectivity

The remarkable selectivity of this compound for HIF-2α over the closely related HIF-1α isoform is a key attribute that minimizes off-target effects. This selectivity is evident from both biochemical and cellular assays.

| Parameter | HIF-2α | HIF-1α | Reference |

| IC50 | 6 nM | Not specified, but activity is significantly lower | [1] |

| Binding Affinity (Kd) | 42.5 nM | Not specified | [6] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively determine the binding affinity of this compound to the HIF-2α PAS B domain.

Methodology:

-

The human HIF-2α PAS-B domain (residues 239–350) is expressed and purified.

-

ITC experiments are performed using a MicroCal ITC200 (or equivalent).

-

The sample cell is filled with the purified HIF-2α PAS-B protein at a concentration of 2-20 µM.

-

The syringe is loaded with this compound at a concentration 10-15 fold higher than the protein concentration.

-

The titration consists of 15–32 injections of the this compound solution into the sample cell at a constant temperature (typically 15-25°C).

-

The heat changes upon each injection are measured, and the resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the disruption of the HIF-2α/ARNT heterodimer by this compound in a cellular context.

Methodology:

-

Human ccRCC cell lines with high endogenous HIF-2α expression (e.g., 786-O) are cultured to 70-80% confluency.

-

Cells are treated with either DMSO (vehicle control) or varying concentrations of this compound for a specified duration (e.g., 4-24 hours).

-

Cells are lysed in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

The cell lysates are pre-cleared with protein A/G agarose beads.

-

An antibody targeting either HIF-2α or ARNT is added to the lysates and incubated overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

The beads are washed extensively to remove non-specific binding proteins.

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against HIF-2α and ARNT to assess the extent of co-immunoprecipitation.

Hypoxia Response Element (HRE)-Luciferase Reporter Assay

Objective: To measure the functional inhibition of HIF-2α transcriptional activity by this compound.

Methodology:

-

A suitable cell line (e.g., 786-O or HEK293T) is transiently or stably transfected with a luciferase reporter construct containing multiple copies of a Hypoxia Response Element (HRE) upstream of the luciferase gene. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Transfected cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

For cells that do not endogenously express high levels of HIF-2α, a hypoxia-mimetic agent (e.g., DMOG or CoCl2) can be added to induce HIF-2α stabilization and activity.

-

After a defined incubation period (e.g., 18-24 hours), cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal, and the data are plotted to determine the IC50 value of this compound.

Soft Agar Colony Formation Assay

Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Methodology:

-

A base layer of 0.5-0.6% agar in complete growth medium is prepared and allowed to solidify in 6-well plates.

-

786-O cells are trypsinized and resuspended in a top layer of 0.3-0.4% agar in complete growth medium containing various concentrations of this compound (e.g., 0.2–2 µM) or vehicle control.[1]

-

The cell suspension in the top agar is layered onto the base agar.

-

The plates are incubated at 37°C in a humidified incubator for 14-21 days, with the addition of fresh medium containing the respective treatments every 2-3 days to prevent drying.

-

After the incubation period, colonies are stained with crystal violet and counted using a microscope.

In Vivo Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model that closely recapitulates human tumors.

Methodology:

-

Fresh tumor tissue from consenting ccRCC patients is obtained under sterile conditions.

-

The tumor tissue is minced into small fragments and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).

-

Tumor growth is monitored regularly. Once the tumors reach a palpable size, they are harvested and can be serially passaged into new cohorts of mice to expand the PDX model.

-

For efficacy studies, mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.

-

This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) and administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[4]

-

The control group receives the vehicle alone.

-

Tumor volume and mouse body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised for pharmacodynamic and histological analysis.

Visualizing the Molecular Interactions and Experimental Processes

Signaling Pathway of HIF-2α and Inhibition by this compound

Caption: HIF-2α signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for demonstrating PT2399-mediated disruption of HIF-2α/ARNT interaction.

Logical Relationship of this compound's Selective Action

Caption: Logical diagram illustrating the selective inhibition of HIF-2α by this compound.

Conclusion

This compound demonstrates remarkable selectivity for HIF-2α, a feature that is critical for its therapeutic potential. This selectivity is rooted in its specific, high-affinity binding to a unique cavity within the PAS B domain of HIF-2α, leading to the disruption of its heterodimerization with ARNT and subsequent downregulation of target gene transcription. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other selective HIF-2α inhibitors, which hold significant promise for the treatment of ccRCC and other HIF-2α-driven malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PT2399 | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]

- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of HIF-2α PAS-B domain contributes to physiological responses - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Screening of (Rac)-PT2399: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of (Rac)-PT2399, a potent and selective inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. This document details the core methodologies, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction

This compound is a small molecule antagonist that has shown significant promise in targeting cancers characterized by the overactivation of HIF-2α, particularly clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is inactivated. The initial in vitro screening of this compound is critical to establish its mechanism of action, potency, and selectivity. The following sections provide a detailed guide to the foundational experiments that form the basis of its preclinical evaluation.

Mechanism of Action

PT2399 functions by directly binding to a pocket within the PAS-B domain of the HIF-2α protein.[1] This binding event induces a conformational change that allosterically inhibits the heterodimerization of HIF-2α with its obligate partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2][3] The disruption of the HIF-2α/ARNT complex prevents its binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby inhibiting the transcription of genes crucial for tumor growth, proliferation, and angiogenesis, such as VEGF, CCND1 (Cyclin D1), and GLUT1.[4][5]

Quantitative Data Summary

The in vitro potency and binding affinity of this compound have been determined through various biochemical and cell-based assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Assay Method | Reference |

| IC50 | 6 nM | HIF-2α/ARNT Dimerization Assay | [2] |

| Kd | 42.5 nM | Isothermal Titration Calorimetry (ITC) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial in vitro screening of this compound. The primary cell line utilized in these assays is the human clear cell renal cell carcinoma line 786-O, which is VHL-deficient and constitutively expresses high levels of HIF-2α.

HIF-2α/ARNT Heterodimerization Assays

4.1.1. Co-Immunoprecipitation (Co-IP)

This assay qualitatively and semi-quantitatively assesses the ability of PT2399 to disrupt the interaction between HIF-2α and ARNT in a cellular context.

-

Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed 786-O cells in 10 cm dishes. At 80-90% confluency, treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle control for 4-6 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Immunoprecipitation:

-

Pre-clear cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-ARNT antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Probe the membrane with primary antibodies against HIF-2α and ARNT overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the co-precipitated HIF-2α signal indicates inhibition of the interaction.

-

Anchorage-Independent Growth Assay (Soft Agar)

This assay measures the ability of PT2399 to inhibit the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

-

Preparation of Agar Layers:

-

Base Layer: Prepare a 0.6% agar solution by mixing equal volumes of 1.2% noble agar (autoclaved and cooled to 40°C) and 2x RPMI-1640 medium (supplemented with 20% FBS). Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-